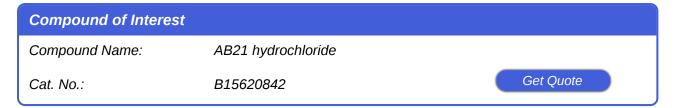


An In-depth Technical Review of the Probiotic Formulation AB21®

Author: BenchChem Technical Support Team. Date: December 2025



Introduction: The formulation identified as AB21® is a patented probiotic blend, not a hydrochloride salt of a small molecule. It comprises four specific bacterial strains designed to support the immune system, particularly in the context of viral respiratory infections. This technical guide synthesizes the available scientific literature on its composition, mechanism of action, and clinical findings.

Composition of AB21®

AB21® is a proprietary formulation consisting of four specific probiotic strains. The consistent composition across multiple studies provides a basis for its targeted application in clinical research.

Table 1: Strain Composition of AB21® Probiotic Formulation



Genus	Species	Strain Designation	CECT Number
Lactiplantibacillus	plantarum	КАВР™ 033	CECT 30292
Pediococcus	acidilactici	КАВР™ 021	CECT 7483
Lactiplantibacillus	plantarum	КАВР™ 022	CECT 7484
Lactiplantibacillus	plantarum	КАВР™ 023	CECT 7485

Data sourced from multiple references.[1]

[2][3][4]

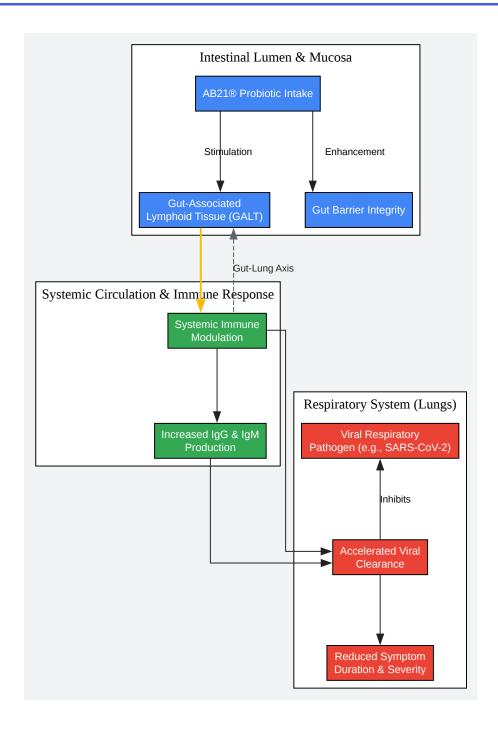
Mechanism of Action

The therapeutic effects of AB21® are attributed to its ability to modulate the host's immune system through the "gut-lung axis". This involves a multi-faceted approach rather than a single pharmacological pathway.[3][5] The proposed mechanisms include:

- Immune System Stimulation: The probiotic strains interact with immune cells in the gutassociated lymphoid tissue (GALT), leading to a systemic immune response. This includes boosting the production of antibodies such as IgG and IgM, which are crucial for fighting viral pathogens like SARS-CoV-2.[2][3]
- Enhancement of Gut Barrier Function: By strengthening the intestinal barrier, AB21® may prevent the translocation of inflammatory molecules, thereby reducing systemic inflammation.[3][6][7]
- Anti-Inflammatory Activity: The formulation has been shown to reduce local inflammation,
 which can help alleviate the severity of symptoms associated with respiratory infections.[6][7]

The interplay of these actions allows AB21® to potentiate the host's acquired immune response, accelerate viral clearance, and reduce the duration and severity of symptoms.[5][7]





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Caption: Proposed "Gut-Lung Axis" mechanism of action for the AB21® probiotic formulation.

Clinical Efficacy Data

Clinical trials have evaluated the efficacy of AB21® in adult and pediatric populations for viral respiratory infections. The primary outcomes measured include remission rates, symptom duration, and viral load.



Table 2: Summary of Clinical Trial Outcomes for AB21® in Adults with Mild COVID-19

Outcome Metric	AB21® Group	Placebo Group	p-value
Complete Remission Rate	53.1%	28.1%	< 0.05
Symptom Duration	Significantly Reduced	-	< 0.05
Viral Load	Significantly Reduced	-	< 0.05
Data from a 30-day, randomized, placebo- controlled trial.[5]			

Table 3: Summary of Clinical Trial Outcomes for AB21® in Children (6mo - 5yr) with URIs

Outcome Metric	Reduction vs. Placebo	Absolute Reduction
Duration of Fever	40%	1.1 days
Duration of Pain/Discomfort	19%	0.7 days
Data from a 15-day, randomized, double-blind, placebo-controlled trial.[6][7]		

Experimental Protocols: Clinical Trial Methodology

The clinical efficacy of AB21® has been assessed in rigorous, controlled studies. The methodologies provide a framework for understanding the evidence supporting its use.

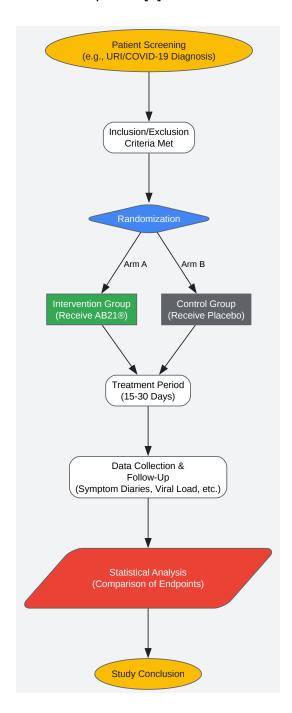
- 4.1. Study in Adults with Mild COVID-19
- Study Design: A randomized, placebo-controlled clinical trial.[5]
- Participants: Outpatients with a confirmed diagnosis of COVID-19 exhibiting mild symptoms.
 [5]



- Intervention: Participants received a daily dose of the AB21® formulation (containing the four specified strains) or a matching placebo.[5]
- Dosage: One capsule per day.[5]
- Duration: The intervention and observation period was 30 days.[5]
- Primary Endpoints:
 - Remission Rate: Defined as the complete elimination of symptoms and a negative viral load test at the end of the study period.[5]
 - Symptom Duration: Time until resolution of key symptoms.[5]
 - Viral Load: Measured to assess the change in viral quantity over the treatment period.[5]
- Safety: Adverse events were monitored throughout the study. No significant adverse events requiring hospitalization were reported.[5]
- 4.2. Study in Children with Upper Respiratory Tract Infections (URIs)
- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: 75 children aged between 6 months and 5 years with a clinical diagnosis of a viral URI (pharyngitis with fever). The causative viral agents were confirmed via PCR analysis of nasopharyngeal swabs.[6][7]
- Intervention: Participants were randomly assigned to receive either the AB21® probiotic blend or a placebo.[6]
- Dosage: 4 billion Colony Forming Units (CFUs) per day.[6]
- Duration: The intervention period was 15 days.[6]
- Primary Endpoints:
 - Symptom Duration: Specifically measuring the duration of fever and pain/discomfort (assessed via FLACC scale).[6][7]



 Symptom Incidence: Nasal congestion and total number of symptoms were assessed 15 days after the intervention was completed.[6]



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Caption: Generalized workflow for a randomized, placebo-controlled clinical trial of AB21®.

Conclusion



The probiotic formulation AB21® is supported by clinical evidence suggesting its efficacy in reducing the duration and severity of viral respiratory infections in both adult and pediatric populations. Its mechanism of action, centered on the gut-lung axis, involves immune modulation, enhancement of gut barrier function, and anti-inflammatory effects. The data from randomized controlled trials provide a strong basis for its application as a supportive therapy. Further research may continue to elucidate its role across different viral infections and diverse populations.[5]

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